Fmoc-(r)-3-amino-2-(3-fluorobenzyl)propanoic acid
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Overview
Description
Fmoc-®-3-amino-2-(3-fluorobenzyl)propanoic acid is a synthetic amino acid derivative commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis to protect the amino group during the assembly of peptide chains. The presence of the 3-fluorobenzyl group adds unique chemical properties to the compound, making it valuable in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-3-amino-2-(3-fluorobenzyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate in an organic solvent like dimethylformamide (DMF).
Introduction of the 3-Fluorobenzyl Group: The 3-fluorobenzyl group is introduced through a nucleophilic substitution reaction. This involves reacting the protected amino acid with a suitable 3-fluorobenzyl halide in the presence of a base such as potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of Fmoc-®-3-amino-2-(3-fluorobenzyl)propanoic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound meets the required quality standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Fmoc-®-3-amino-2-(3-fluorobenzyl)propanoic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Coupling Reactions: The free amino group can participate in peptide bond formation through coupling reactions with carboxyl groups of other amino acids or peptides.
Substitution Reactions: The 3-fluorobenzyl group can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.
Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and coupling agents like hydroxybenzotriazole (HOBt) are used for peptide bond formation.
Substitution: Potassium carbonate in DMF is used for nucleophilic substitution reactions involving the 3-fluorobenzyl group.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptides: Coupling reactions result in the formation of peptides with the desired sequence.
Functionalized Derivatives: Substitution reactions yield various functionalized derivatives of the compound.
Scientific Research Applications
Fmoc-®-3-amino-2-(3-fluorobenzyl)propanoic acid has a wide range of applications in scientific research, including:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.
Drug Development: The compound is utilized in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: It serves as a linker in the conjugation of peptides to other biomolecules or surfaces.
Protein Engineering: The compound is employed in the design and synthesis of modified proteins with enhanced properties.
Mechanism of Action
The mechanism of action of Fmoc-®-3-amino-2-(3-fluorobenzyl)propanoic acid is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during the assembly of peptide chains, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to build the desired peptide sequence. The 3-fluorobenzyl group can influence the chemical properties and reactivity of the compound, making it suitable for specific applications in peptide and protein chemistry.
Comparison with Similar Compounds
Similar Compounds
Fmoc-®-3-amino-2-(3-chlorobenzyl)propanoic acid: Similar structure with a chlorine atom instead of fluorine.
Fmoc-®-3-amino-2-(3-bromobenzyl)propanoic acid: Similar structure with a bromine atom instead of fluorine.
Fmoc-®-3-amino-2-(3-methylbenzyl)propanoic acid: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the 3-fluorobenzyl group in Fmoc-®-3-amino-2-(3-fluorobenzyl)propanoic acid imparts unique chemical properties, such as increased lipophilicity and altered electronic effects, which can influence the reactivity and stability of the compound. These properties make it distinct from other similar compounds and suitable for specific applications in peptide synthesis and drug development.
Properties
Molecular Formula |
C25H22FNO4 |
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Molecular Weight |
419.4 g/mol |
IUPAC Name |
(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(3-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C25H22FNO4/c26-18-7-5-6-16(13-18)12-17(24(28)29)14-27-25(30)31-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-11,13,17,23H,12,14-15H2,(H,27,30)(H,28,29)/t17-/m1/s1 |
InChI Key |
QZIRURDGMVMQFK-QGZVFWFLSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](CC4=CC(=CC=C4)F)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC(=CC=C4)F)C(=O)O |
Origin of Product |
United States |
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